Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to tert-Butyl 5-bromo-1H-indazole-1-carboxylate
The indazole ring system, a bicyclic heteroaromatic structure, is recognized within the medicinal chemistry community as a "privileged scaffold." Its structural resemblance to indole allows it to act as a bioisostere, mimicking the natural indole core found in many biologically active molecules and enabling interactions with a wide range of biological targets.[1][2] This has led to the development of numerous indazole-containing compounds with significant therapeutic potential, including anti-cancer, anti-inflammatory, and antiemetic agents.[1][3][4]
Within this valuable class of molecules, tert-Butyl 5-bromo-1H-indazole-1-carboxylate has emerged as a cornerstone building block for synthetic and medicinal chemists. Its design is a masterful example of strategic functionalization: the tert-butoxycarbonyl (Boc) group provides robust protection for the indazole nitrogen, while the bromine atom at the 5-position serves as a versatile synthetic handle for elaboration. This guide provides a comprehensive technical overview of this key intermediate, from its fundamental properties and synthesis to its critical applications in the construction of complex molecular architectures for drug development.
Compound Identification and Physicochemical Properties
Precise identification is the foundation of all chemical research. tert-Butyl 5-bromo-1H-indazole-1-carboxylate is unambiguously identified by its CAS Registry Number. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 651780-02-8 | [5][6][7][8] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [5][6][7] |
| Molecular Weight | 297.15 g/mol | [5][7][9] |
| Appearance | Off-white to light yellow solid | [9] |
| Boiling Point | 377 °C (Predicted) | [7][9] |
| Density | 1.46 g/cm³ (Predicted) | [7][9] |
| Storage Temperature | 2-8 °C | [7][9] |
| Synonyms | 1-Boc-5-bromo-1H-indazole, 5-Bromo-1-(tert-butoxycarbonyl)-1H-indazole, 5-Bromoindazole-1-carboxylic acid tert-butyl ester | [7][9] |
Synthesis and Purification: A Mechanistic Perspective
The most common and efficient synthesis of tert-Butyl 5-bromo-1H-indazole-1-carboxylate involves the N-protection of the commercially available starting material, 5-bromo-1H-indazole. This reaction is a cornerstone of heterocyclic chemistry, and understanding the role of each reagent is key to achieving high yield and purity.
The Boc Protection Reaction
The core transformation is the addition of a tert-butoxycarbonyl (Boc) group to the N1 position of the indazole ring. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") in the presence of a base.
Caption: General workflow for the synthesis of the title compound.
Causality Behind Experimental Choices:
-
Reagent Selection (Boc Anhydride): Boc anhydride is the electrophile. It is chosen for its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are volatile and easily removed.
-
Base Catalyst (DMAP/TEA): A base is crucial for the reaction to proceed efficiently. 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst. It reacts with Boc anhydride to form a highly reactive intermediate, which is then more susceptible to attack by the indazole nitrogen. A non-nucleophilic base like triethylamine (TEA) may also be added to act as an acid scavenger, neutralizing the proton released from the indazole nitrogen. This prevents the protonation of the starting material and drives the reaction to completion.
-
Solvent Choice (DCM/THF): Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent the hydrolysis of Boc anhydride and to ensure all reactants remain in solution.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for N-Boc protection of indazole systems.[10][11]
-
Preparation: To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP) (0.1-1.0 eq.).
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise or as a solution in DCM.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water and brine (saturated NaCl solution) to remove the catalyst and any water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10-30%) to afford the pure tert-Butyl 5-bromo-1H-indazole-1-carboxylate.[10][11]
Core Applications in Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate. The Boc group deactivates the N1-position and directs reactivity, while the C5-bromo atom provides a reliable anchor point for carbon-carbon and carbon-nitrogen bond-forming reactions.[2]
Caption: Key synthetic transformations of the title compound.
Suzuki-Miyaura Cross-Coupling: Building C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In this context, it is used to couple the 5-position of the indazole with various aryl or heteroaryl boronic acids or esters. This strategy is frequently employed to synthesize scaffolds that can mimic the adenine region of ATP, a common feature of kinase inhibitors.[2]
Generic Protocol:
-
To a degassed mixture of tert-Butyl 5-bromo-1H-indazole-1-carboxylate (1.0 eq.), the desired boronic acid (1.2 eq.), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.) in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for several hours until TLC or LC-MS analysis indicates completion.
-
Cool the mixture, dilute with ethyl acetate, and wash with water.
-
Purify the product via silica gel chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The introduction of an amino group at the 5-position can provide crucial hydrogen bond donor/acceptor sites for enhanced interaction with a protein target.[2] The Buchwald-Hartwig amination is the premier method for this transformation, coupling the bromo-indazole with a wide range of primary or secondary amines.
Generic Protocol:
-
In a glovebox or under an inert atmosphere, combine tert-Butyl 5-bromo-1H-indazole-1-carboxylate (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) in an anhydrous solvent like toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed.
-
After cooling, quench the reaction carefully, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residue.
-
Purify the product via silica gel chromatography.
Boc Deprotection
Following the functionalization at the 5-position, the Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to reveal the free N-H of the indazole, which may be critical for biological activity or for further synthetic manipulation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from closely related bromo-indazole derivatives provide a strong basis for safe handling procedures.[12][13][14]
-
Hazards: Compounds in this class are generally considered harmful if swallowed and may cause serious skin, eye, and respiratory tract irritation.[12][14]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[13][14] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]
-
First Aid:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, as recommended at 2-8°C.[7][12]
Conclusion
tert-Butyl 5-bromo-1H-indazole-1-carboxylate is more than just a chemical; it is a strategic tool for molecular design. Its carefully arranged functional groups—a stable protecting group and a versatile reactive site—provide chemists with a reliable and efficient entry point into the synthesis of diverse and complex indazole derivatives. Its widespread use in the construction of potential kinase inhibitors and other therapeutic agents underscores its importance in the ongoing quest for novel medicines. A thorough understanding of its synthesis, reactivity, and handling is therefore essential for any researcher working at the forefront of medicinal chemistry and drug discovery.
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